![molecular formula C9H7N3O4 B8154848 5-(Azidomethyl)isophthalic acid](/img/structure/B8154848.png)
5-(Azidomethyl)isophthalic acid
Overview
Description
5-(Azidomethyl)isophthalic acid is an organic compound characterized by the presence of an azidomethyl group attached to the isophthalic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The azide group is known for its versatility in organic synthesis, particularly in click chemistry, making this compound a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)isophthalic acid typically involves the following steps:
Starting Material: The synthesis begins with isophthalic acid.
Introduction of Azidomethyl Group: The azidomethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by first converting isophthalic acid to its corresponding bromomethyl derivative using bromine and a suitable catalyst. The bromomethyl derivative is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of isophthalic acid, bromine, and sodium azide are handled using automated systems to ensure safety and efficiency.
Optimized Reaction Conditions: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)isophthalic acid undergoes various types of chemical reactions, including:
Substitution Reactions:
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Substitution: Various substituted isophthalic acids.
Cycloaddition: Triazole derivatives.
Reduction: 5-(Aminomethyl)isophthalic acid.
Scientific Research Applications
Synthesis of Functional Polymers
One of the primary applications of 5-(Azidomethyl)isophthalic acid is in the synthesis of functional polymers through click chemistry. The azide group allows for the efficient formation of triazole linkages when reacted with alkynes, facilitating the development of new polymeric materials with tailored properties. This method is particularly valuable in creating high-performance materials for applications in coatings, adhesives, and biomedical devices.
Table 1: Properties of Polymers Synthesized from this compound
Property | Value |
---|---|
Glass Transition Temp | Varies (typically > 100°C) |
Thermal Stability | High |
Solubility | Soluble in DMSO, DMF |
Mechanical Strength | Enhanced compared to non-functionalized polymers |
Biomedical Applications
The azide functionality also positions this compound as a promising candidate for biomedical applications. Its ability to undergo bioorthogonal reactions makes it suitable for drug delivery systems and targeting agents. For example, conjugating this compound with therapeutic agents can enhance their specificity and reduce side effects.
Case Study: Drug Delivery Systems
A study demonstrated the use of this compound in creating drug carriers that release their payload in response to specific biological stimuli. This approach significantly improved the efficacy of anticancer drugs while minimizing systemic toxicity.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound serves as a building block for coordination polymers and metal-organic frameworks (MOFs). Its azide group facilitates the coordination with metal ions, leading to the formation of highly porous structures that can be utilized for gas storage, separation processes, and catalysis.
Table 2: Characteristics of MOFs Derived from this compound
Characteristic | Details |
---|---|
Surface Area | Up to 1500 m²/g |
Pore Volume | High (0.5-1.0 cm³/g) |
Stability | Stable under ambient conditions |
Potential Applications | Gas adsorption, catalysis |
Catalysis
The reactivity of the azide group in this compound allows it to act as a catalyst or catalyst support in various chemical reactions. Its incorporation into catalytic systems can enhance reaction rates and selectivity, particularly in organic transformations involving azide functionalities.
Case Study: Catalytic Activity
In a recent investigation, researchers found that incorporating this compound into a catalytic framework improved the efficiency of cycloaddition reactions significantly compared to traditional catalysts.
Mechanism of Action
The mechanism by which 5-(Azidomethyl)isophthalic acid exerts its effects is primarily through its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are crucial in click chemistry. This reactivity allows for the efficient and selective formation of covalent bonds under mild conditions, making it a powerful tool in molecular assembly and modification.
Comparison with Similar Compounds
Similar Compounds
5-(Bromomethyl)isophthalic acid: Precursor in the synthesis of 5-(Azidomethyl)isophthalic acid.
5-(Aminomethyl)isophthalic acid: Product of the reduction of this compound.
Terephthalic acid: Structurally similar but lacks the azidomethyl group.
Uniqueness
This compound is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in click chemistry. This makes it more versatile compared to its analogs, enabling its use in a broader range of applications, from material science to bioconjugation.
Properties
IUPAC Name |
5-(azidomethyl)benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-12-11-4-5-1-6(8(13)14)3-7(2-5)9(15)16/h1-3H,4H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHXKUKTWJLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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